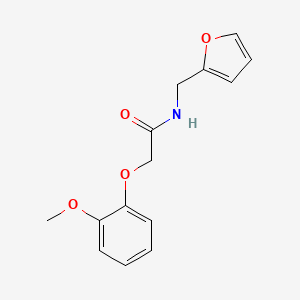

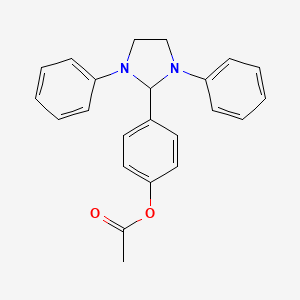

![molecular formula C17H21NO4 B5536478 乙酸(8,8-二甲基-2,3,8,9-四氢[1,4]二氧杂环[2,3-g]异喹啉-6(7H)-亚甲基)](/img/structure/B5536478.png)

乙酸(8,8-二甲基-2,3,8,9-四氢[1,4]二氧杂环[2,3-g]异喹啉-6(7H)-亚甲基)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethyl (8,8-dimethyl-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]isoquinolin-6(7H)-ylidene)acetate is a complex organic compound characterized by its intricate structure and diverse reactivity. The compound belongs to the broader class of isoquinolines, known for their significant role in chemical synthesis and potential pharmacological activities.

Synthesis Analysis

The synthesis of related isoquinoline derivatives often involves multi-step chemical processes, including the formation of key intermediates like dihydroisoquinolines and their subsequent transformation through reactions such as cycloadditions, reductive aminations, and N-alkylations. For instance, ethyl 2-(1,2,3,4-tetrahydro-6,7-dimethoxyisoquinoline-1-ylidene)-2-(N-phenyl-N′-benzylidene-hydrazine) acetate has been synthesized through the reaction of hydrazonoyl halides with dihydroisoquinoline methyleneethoxycarbonyl, showcasing the compound's reactive versatility (Abdallah, 2002).

Molecular Structure Analysis

The molecular structure of isoquinoline derivatives is characterized by the presence of a nitrogen-containing heterocyclic core, often complemented with various substituents that influence the compound's physical and chemical properties. X-ray diffraction analyses provide detailed insights into the crystal structure, confirming configurations and spatial arrangements of atoms within the molecule. For example, research on related isoquinoline compounds has elucidated their complex structures through such analytical techniques, highlighting the importance of structural configuration in determining reactivity and interaction capabilities (Begley & Whittaker, 1973).

Chemical Reactions and Properties

Isoquinoline derivatives undergo a variety of chemical reactions, including cycloadditions, nucleophilic substitutions, and electrophilic additions. These reactions are crucial for further functionalization and modification of the isoquinoline core, leading to a wide range of derivatives with diverse chemical properties. The reactivity towards nitrilimines and the ability to form complex heterocyclic structures through reactions with olefinic and acetylenic dipolarophiles are notable examples of the compound's versatile chemical behavior (Caira et al., 2014).

科学研究应用

合成和化学研究

四氢吡咯并异喹啉的合成:已通过1,3-偶极环加成反应合成了类似于查询的化合物,展示了它们在创造新的吲哚并嗪衍生物方面的多功能性。这种方法可获得各种结构多样的分子,以便进一步进行化学探索 (Caira 等,2014).

对接模拟和细胞毒性研究:已合成新型环状二氢异喹啉杂环,并评估了它们对癌细胞系的细胞毒性。这些研究还包括对接模拟,以了解这些化合物与生物靶标的相互作用 (Saleh 等,2020).

晶体结构分析:新型喹喔啉衍生物的晶体结构显示出对c-Jun N端激酶的有效抑制活性。这突出了此类化合物在靶向疗法开发中的应用 (Abad 等,2020).

药理学研究

抗肿瘤活性:已探索氨基取代的二氢异喹啉二酮的抗肿瘤活性,揭示了效力对取代模式的强烈依赖性。这项研究为开发新的抗癌剂做出了贡献 (Sami 等,1995).

体外抗肿瘤筛选:异喹啉溴化物及其相关结构的合成和体外筛选显示出对各种癌细胞系的潜在抗肿瘤活性,为进一步研究其治疗潜力奠定了基础 (Saleh 等,2020).

材料科学及其他应用

缓蚀:对喹喔啉作为硝酸中铜的缓蚀剂的量子化学研究表明分子结构与缓蚀效率之间存在关系。这证明了此类化合物在工业应用中的潜力 (Zarrouk 等,2014).

抗生素发现:对海洋来源的链霉菌属的研究导致发现了新的异喹啉醌,对一系列肿瘤细胞系具有显着的细胞毒性,突出了天然产物在药物发现中的潜力 (Hawas 等,2009).

属性

IUPAC Name |

ethyl (2Z)-2-(8,8-dimethyl-2,3,7,9-tetrahydro-[1,4]dioxino[2,3-g]isoquinolin-6-ylidene)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO4/c1-4-20-16(19)9-13-12-8-15-14(21-5-6-22-15)7-11(12)10-17(2,3)18-13/h7-9,18H,4-6,10H2,1-3H3/b13-9- |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWMCAYUFQXEJGA-LCYFTJDESA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=C1C2=CC3=C(C=C2CC(N1)(C)C)OCCO3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C\1/C2=CC3=C(C=C2CC(N1)(C)C)OCCO3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(8,8-Dimethyl-2,3,8,9-tetrahydro-7H-[1,4]dioxino[2,3-g]isoquinolin-6-ylidene)acetic acid, ethyl ester | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-{4-[1-(3-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}nicotinic acid](/img/structure/B5536399.png)

![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N'-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoyl]-3-methylbutanohydrazide](/img/structure/B5536402.png)

![3-{[(3-chloro-2,6-difluorobenzyl)amino]methyl}-3-piperidinol dihydrochloride](/img/structure/B5536406.png)

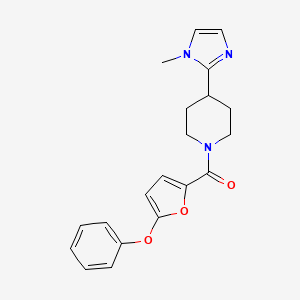

![N-{2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5536421.png)

![3-({[2-(2-chlorophenyl)ethyl]amino}methyl)-3-pyrrolidinol dihydrochloride](/img/structure/B5536460.png)

![2-[(3'-acetylbiphenyl-3-yl)oxy]acetamide](/img/structure/B5536471.png)